3-Nitro-L-tyrosine

描述

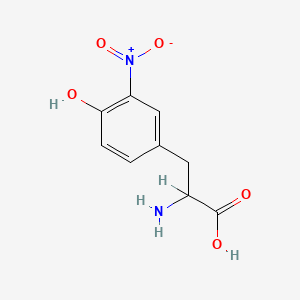

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863216 | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-44-3, 3604-79-3 | |

| Record name | Nitrotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7COY1HA6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Protein Tyrosine Nitration: A Technical Guide for Researchers

An in-depth examination of the biochemical pathways, analytical methodologies, and biological consequences of a critical post-translational modification.

Introduction

Protein tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a significant post-translational modification implicated in a wide range of physiological and pathological processes. Initially considered solely a marker of "nitroxidative stress," a condition of disrupted nitric oxide (•NO) signaling and metabolism, it is now increasingly recognized as a nuanced regulatory mechanism that can alter protein structure, function, and signaling pathways.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of protein tyrosine nitration, detailed experimental protocols for its detection and quantification, and a review of its impact on cellular signaling, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Protein Tyrosine Nitration

Protein tyrosine nitration is primarily a free-radical-mediated process.[3] It is not a direct enzymatic modification but rather the result of reactions involving reactive nitrogen species (RNS). Two principal pathways have been identified as major contributors to protein tyrosine nitration in biological systems: the peroxynitrite-dependent pathway and the peroxidase-dependent pathway.

Peroxynitrite-Dependent Pathway

This pathway is initiated by the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O2•−) to form peroxynitrite (ONOO⁻), a potent and short-lived oxidant.[4][5]

Key Steps:

-

Formation of Peroxynitrite: •NO + O₂•⁻ → ONOO⁻

-

Reaction with Carbon Dioxide: In biological systems, peroxynitrite readily reacts with carbon dioxide (CO₂), which is present at physiological concentrations, to form the nitrosoperoxocarbonate adduct (ONOOCO₂⁻).[6]

ONOO⁻ + CO₂ → ONOOCO₂⁻

-

Generation of Radical Species: The nitrosoperoxocarbonate adduct is unstable and rapidly decomposes to generate a nitrogen dioxide radical (•NO₂) and a carbonate radical (CO₃•⁻).[6]

ONOOCO₂⁻ → •NO₂ + CO₃•⁻

-

Tyrosine Oxidation and Nitration: The carbonate radical is a potent one-electron oxidant that can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical (Tyr•). This tyrosyl radical then rapidly combines with a nitrogen dioxide radical to form 3-nitrotyrosine.[6]

Tyr-OH + CO₃•⁻ → Tyr• + HCO₃⁻ Tyr• + •NO₂ → 3-Nitrotyrosine

Peroxidase-Dependent Pathway

Heme peroxidases, such as myeloperoxidase (MPO), eosinophil peroxidase, and horseradish peroxidase (HRP), can catalyze tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻).[3][7] This pathway is particularly relevant in inflammatory settings where MPO is abundant in neutrophils.

Key Steps:

-

Enzyme Activation: MPO reacts with H₂O₂ to form a highly reactive intermediate, Compound I.

MPO + H₂O₂ → Compound I + H₂O

-

Generation of Nitrogen Dioxide: Compound I can oxidize nitrite (NO₂⁻) to the nitrogen dioxide radical (•NO₂).[8]

Compound I + NO₂⁻ → Compound II + •NO₂

-

Tyrosine Oxidation: Compound I can also directly oxidize a tyrosine residue to a tyrosyl radical (Tyr•).

Compound I + Tyr-OH → Compound II + Tyr•

-

Nitration: The tyrosyl radical then reacts with the nitrogen dioxide radical to form 3-nitrotyrosine.

Tyr• + •NO₂ → 3-Nitrotyrosine

Quantitative Data on Protein Tyrosine Nitration

The following tables summarize key quantitative data related to the reactants, reactions, and products of protein tyrosine nitration.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| •NO + O₂•⁻ → ONOO⁻ | 6.7 x 10⁹ | [4][5] |

| Peroxynitrite + Glutathione | 1 x 10³ - 6 x 10³ (at 37°C) | [4] |

| Peroxynitrite + Cu,Zn-Superoxide Dismutase | ~10⁵ | [4] |

| Myeloperoxidase Compound I + NO₂⁻ (pH 7.0) | 2.0 x 10⁶ | [9] |

| Myeloperoxidase Compound II + NO₂⁻ (pH 7.0) | 5.5 x 10² | [9] |

| Species | Typical Physiological Concentration | Condition | Reference(s) |

| Nitrite (Plasma) | 50 - 100 nM | Normal | [10] |

| Nitrite (Synovial Fluid) | Significantly higher than serum | Rheumatoid Arthritis, Osteoarthritis | [1] |

| Peroxynitrite (Intracellular) | Nanomolar range (steady-state) | Estimated under basal conditions | [11] |

| Condition | Yield of 3-Nitrotyrosine | Reference(s) |

| Bolus addition of 1 mM peroxynitrite to 1 mM tyrosine (in vitro) | ~4% | [12] |

| Continuous generation of •NO and O₂•⁻ (~5 µM/min each) with 1 mM tyrosine (in vitro) | ~0.07% | [12] |

| Peroxynitrite reaction with Cu,Zn-Superoxide Dismutase (in vitro) | ~9% of added peroxynitrite | [4] |

| MPO-mediated nitration of Ribonuclease A (in vitro, pH 5.4) | Nearly 1 nitrotyrosine per protein molecule | [9] |

Impact on Cellular Signaling: The Case of c-Src Tyrosine Kinase

Protein tyrosine nitration can significantly impact cellular signaling by altering the function of key regulatory proteins. A well-documented example is the effect of nitration on the c-Src tyrosine kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.

In pancreatic ductal adenocarcinoma, elevated levels of nitrotyrosine are observed.[13] Studies have shown that c-Src is a target of tyrosine nitration in these tumors. Peroxynitrite-mediated nitration of c-Src leads to:

-

Increased Kinase Activity: Nitration, along with phosphorylation, enhances the catalytic activity of c-Src by over two-fold.[13]

-

Enhanced Downstream Signaling: The activated, nitrated c-Src shows increased association with its substrate, cortactin, propagating the signal downstream.[13]

This suggests that tyrosine nitration can act as a "gain-of-function" modification, contributing to the aggressive phenotype of certain cancers by amplifying oncogenic signaling pathways.[13]

Experimental Protocols

Accurate detection and quantification of 3-nitrotyrosine are crucial for studying its biological roles. Below are detailed methodologies for key experiments.

Western Blotting for Detection of Nitrated Proteins

This protocol provides a general workflow for the immunodetection of 3-nitrotyrosine in protein samples.

Materials:

-

Protein lysate

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Nitrated BSA (as a positive control)

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Load 20-50 µg of protein lysate per lane on an SDS-PAGE gel. Include a lane with nitrated BSA as a positive control and a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-nitrotyrosine antibody (typically diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane five times with TBST for 5 minutes each to remove unbound secondary antibody.

-

Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

HPLC with Electrochemical Detection (HPLC-ECD) for Quantification of 3-Nitrotyrosine

This method offers high sensitivity for quantifying 3-nitrotyrosine in biological samples.[14]

Materials:

-

Protein sample (e.g., plasma, tissue homogenate)

-

Enzymes for protein hydrolysis (e.g., pronase, aminopeptidase M)

-

Acetic anhydride

-

Ethyl acetate

-

Formic acid

-

Sodium dithionite

-

HPLC system with electrochemical and UV detectors

-

C18 reverse-phase column

Procedure:

-

Protein Hydrolysis: Hydrolyze the protein sample to release free amino acids using enzymatic digestion.

-

Derivatization (Acetylation): Acetylate the amino acids in the hydrolysate with acetic anhydride.

-

Extraction: Perform a solvent extraction using ethyl acetate and formic acid to isolate the acetylated amino acids.

-

O-Deacetylation and Reduction: Dry the extract and treat it to O-deacetylate and reduce the nitro group of N-acetyl-3-nitrotyrosine to an amino group using sodium dithionite, forming N-acetyl-3-aminotyrosine.

-

HPLC-ECD Analysis: Inject the final sample into the HPLC system. Separate the components on a C18 column. The electrochemically active N-acetyl-3-aminotyrosine can be sensitively detected by the ECD, while other amino acids can be monitored by the UV detector.

-

Quantification: Quantify the amount of 3-nitrotyrosine in the original sample by comparing the peak area of N-acetyl-3-aminotyrosine to a standard curve.

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Identification of Nitrated Proteins

This powerful technique allows for the enrichment and identification of specific nitrated proteins from a complex mixture.[15][16]

Materials:

-

Cell or tissue lysate

-

Anti-3-nitrotyrosine antibody

-

Protein A/G magnetic beads or agarose resin

-

Lysis buffer (with protease/phosphatase inhibitors)

-

Wash buffer

-

Elution buffer

-

Reagents for in-gel or in-solution digestion (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare a clarified cell or tissue lysate as for Western blotting. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-3-nitrotyrosine antibody for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Sample Preparation for Mass Spectrometry:

-

Run the eluate on an SDS-PAGE gel and perform an in-gel tryptic digest of the protein bands of interest, or perform an in-solution digest of the entire eluate.

-

Extract the resulting peptides and prepare them for mass spectrometry analysis (e.g., desalting using a C18 ZipTip).

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the protein sequence and the site of nitration (a mass shift of +45.00 Da on a tyrosine residue).

Conclusion

Protein tyrosine nitration is a complex, non-enzymatic post-translational modification with profound implications for cellular function and disease. Driven primarily by peroxynitrite and peroxidase-mediated pathways, this modification is no longer viewed as a simple indicator of damage but as a potential regulatory event. The ability of tyrosine nitration to alter protein activity, as exemplified by the c-Src kinase pathway, underscores its importance in signal transduction. For researchers in both basic science and drug development, a thorough understanding of the mechanisms of protein tyrosine nitration, coupled with robust and sensitive analytical techniques, is essential for elucidating its role in health and disease and for identifying potential therapeutic targets.

References

- 1. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The reaction of no with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Nitrate and Nitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lack of tyrosine nitration by peroxynitrite generated at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine nitration of c-SRC tyrosine kinase in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 3-Nitro-L-tyrosine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a derivative of the amino acid L-tyrosine that is formed through the nitration of the phenolic ring at the 3-position.[1][2] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1][2] The presence of this compound in biological systems is widely regarded as a stable biomarker of nitrosative stress, a condition characterized by an imbalance between reactive nitrogen species (RNS) and the body's ability to detoxify them.[3][4][5] Elevated levels of 3-NT are associated with a range of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders, making it a significant molecule of interest in diagnostics and drug development.[3][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological relevance of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction on L-tyrosine.[8] This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of tyrosine. Various nitrating agents can be employed, with the choice of agent often depending on the desired scale and reaction conditions.

Common nitrating agents and approaches include:

-

Peroxynitrite (ONOO⁻): In biological systems, peroxynitrite is the principal agent responsible for tyrosine nitration.[9][10] It is a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[6][9] Laboratory synthesis using peroxynitrite can mimic physiological conditions.

-

Tetranitromethane (C(NO₂)₄): This reagent is often used in chemical synthesis to nitrate phenols and has been applied to the preparation of this compound.[9][11]

-

Nitric Acid (HNO₃): Concentrated nitric acid can be used to nitrate tyrosine, typically in the presence of a catalyst or under controlled temperature conditions to manage the reaction's exothermicity and selectivity.[12]

The general reaction involves the attack of a nitronium ion (NO₂⁺) or a related reactive species on the electron-rich aromatic ring of tyrosine, ortho to the activating hydroxyl group.

Caption: General chemical synthesis pathway for the nitration of L-tyrosine.

Chemical and Physical Properties

The introduction of an electron-withdrawing nitro group significantly alters the chemical and physical properties of the tyrosine molecule.[9] A key change is the increased acidity of the phenolic hydroxyl group.[9][13]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₅ | [1][14] |

| Molecular Weight | 226.19 g/mol | [1][14][15] |

| Melting Point | 233-235 °C (decomposes) | [2][15][16] |

| pKa (Phenolic OH) | ~6.74 - 6.8 | [13] |

| pKa (Carboxylic Acid) | ~2.17 (Predicted) | [16][17] |

| Appearance | Yellow to green crystalline solid | [16][18] |

| Solubility | Insoluble in water; Sparingly soluble in ethanol, DMSO; Soluble in aqueous acid. The solubility in PBS (pH 7.2) is approximately 2 mg/ml. | [16][18] |

| Specific Rotation (α) | +4° (c=1, 1N HCl) | [16][17] |

Spectroscopic Data

| Spectrum Type | Key Features and Peaks | Source(s) |

| UV/Vis (λmax) | 217 nm, 274 nm, 355 nm (in neutral/acidic solution); shifts to ~430 nm in basic solution due to phenolate formation. | [13][18] |

| ¹H NMR (500 MHz, H₂O) | Shifts [ppm]: 3.05, 3.06, 3.08, 3.09, 3.18, 3.19, 3.21, 3.22, 3.94, 3.95, 3.96, 3.97, 6.99, 7.01, 7.41, 7.43, 7.92. | [1] |

| ¹³C NMR | Spectral data available. | [1][19] |

| Mass Spectrometry | Molecular Ion [M+H]⁺: m/z 227.066; [M-H]⁻: m/z 225.052. Key fragments observed in MS-MS. | [1][14] |

Biological Significance and Pathways

This compound is more than a chemical curiosity; it is a critical indicator of cellular stress and disease. Its formation in vivo is a hallmark of "nitroxidative stress," a condition where the production of reactive nitrogen species overwhelms cellular antioxidant defenses.[9][20]

In Vivo Formation

The primary pathway for 3-NT formation in biological systems begins with the production of nitric oxide (•NO) and superoxide radicals (O₂•⁻).[6][7] These two radicals rapidly combine to form peroxynitrite (ONOO⁻), a powerful and highly reactive nitrating and oxidizing agent.[5][7] Peroxynitrite can then react with tyrosine residues, both free and within proteins, to form this compound.[3][4][5] This post-translational modification can alter protein structure and function, contributing to the pathogenesis of various diseases.[9][20]

Caption: The biological pathway of this compound formation via peroxynitrite.

Role as a Biomarker

Elevated levels of this compound have been detected in a wide array of diseases, including:

-

Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's disease.[3]

-

Cardiovascular Diseases: Atherosclerosis and hypertension.[5][7]

-

Autoimmune Diseases: Rheumatoid arthritis and systemic lupus erythematosus.[6][7]

The stability of 3-NT makes it a reliable marker for long-term nitrosative damage.[5][21]

Degradation Pathways

While 3-NT is stable, biological systems have evolved mechanisms for its degradation. Certain bacteria, such as Burkholderia sp. and Variovorax paradoxus, can utilize this compound as a sole source of carbon and nitrogen.[22][23] The degradation pathway in these organisms typically involves deamination and decarboxylation, followed by monooxygenase-catalyzed denitration to yield homoprotocatechuate, which can then enter central metabolic pathways.[24][25] In mammalian systems, free nitrotyrosine can be metabolized to 3-nitro-4-hydroxyphenylacetic acid (NHPA) and excreted in the urine.[7]

Caption: A simplified bacterial degradation pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitric Acid

This protocol is adapted from established chemical synthesis methods and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

L-tyrosine

-

Concentrated Nitric Acid (d 1.42)

-

Ice

-

Ethanol

-

Stir plate and magnetic stir bar

-

Reaction flask

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

Set up a reaction flask in an ice bath on a magnetic stir plate to control the temperature.

-

Carefully add 100 mL of concentrated nitric acid to the reaction flask and begin stirring.

-

Maintain the temperature of the nitric acid between 45-50°C.

-

Slowly add 10 g of L-tyrosine to the stirring nitric acid in small portions.

-

Continue stirring the mixture at 45-50°C for an additional 2 hours after the addition of tyrosine is complete.[12]

-

Pour the reaction solution onto a large amount of crushed ice in a beaker to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[8]

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from ethanol (with charcoal treatment if necessary) to obtain pure, yellow needles of this compound.[12]

-

Dry the final product under vacuum. The expected melting point is 249-260°C with decomposition.[12]

Protocol 2: Sample Preparation for HPLC Quantification

This protocol outlines a general procedure for preparing biological samples for the analysis of this compound by HPLC with electrochemical or UV detection.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

6 M HCl

-

Internal standard (e.g., isotopically labeled 3-NT)

-

Centrifugal filtration devices (e.g., 30-kDa cutoff)

-

Nitrogen gas stream

-

HPLC system with appropriate detector

Procedure:

-

Protein Hydrolysis: To measure protein-bound 3-NT, hydrolyze the protein sample with 6 M HCl for 24 hours at 105-110°C in a sealed, evacuated tube.[11] This will release the free amino acids.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., [¹³C₆]-3-nitrotyrosine) to the sample before processing to account for losses during sample preparation and analysis.[26]

-

Filtration: For samples containing protein, filter the hydrolysate through a molecular weight cutoff filter (e.g., 30-kDa) to remove larger molecules.[11]

-

Drying: Dry the filtered sample to completeness under a gentle stream of nitrogen gas, potentially with gentle heating (e.g., 50°C).[11]

-

Reconstitution: Reconstitute the dried sample in the HPLC mobile phase or a suitable buffer for injection.

-

Analysis: Inject the prepared sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column.[21][27] Detection can be performed using UV absorbance (at 274 nm or 355 nm), electrochemical detection, or mass spectrometry for higher sensitivity and specificity.[11][21][28]

Conclusion

This compound is a molecule of profound importance in the fields of biochemistry, medicine, and drug development. Its synthesis, both chemically and biologically, is well-understood, and its distinct chemical properties make it a detectable and stable marker of nitrosative stress. The strong correlation between elevated 3-NT levels and numerous pathological conditions underscores its value as a biomarker for disease diagnosis and prognosis. Continued research into the specific proteins targeted for nitration and the functional consequences of this modification will undoubtedly provide deeper insights into disease mechanisms and open new avenues for therapeutic intervention.

References

- 1. This compound | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 621-44-3 [chemicalbook.com]

- 3. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Nitrotyrosine - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 8. chegg.com [chegg.com]

- 9. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. pnas.org [pnas.org]

- 12. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Nitro-DL-tyrosine | C9H10N2O5 | CID 235719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Oxidant, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 16. chembk.com [chembk.com]

- 17. This compound [chembk.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. This compound(621-44-3) 13C NMR spectrum [chemicalbook.com]

- 20. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. recipp.ipp.pt [recipp.ipp.pt]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Biodegradation of 3-nitrotyrosine by Burkholderia sp. strain JS165 and Variovorax paradoxus JS171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-Nitrotyrosine Family Degradation Pathway [eawag-bbd.ethz.ch]

- 25. Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. recipp.ipp.pt [recipp.ipp.pt]

- 28. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Consequences of Protein Tyrosine Nitration

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of protein tyrosine nitration, a critical post-translational modification (PTM) implicated in a wide range of physiological and pathological processes. We will explore the biochemical mechanisms driving this modification, the resultant structural and physicochemical alterations to proteins, and the profound functional consequences that impact cellular signaling, enzyme activity, and disease pathogenesis. Detailed experimental protocols for the study of protein nitration and visual summaries of key pathways are included to support researchers in this field.

Introduction to Tyrosine Nitration

Protein tyrosine nitration is the addition of a nitro group (-NO₂) to the ortho position of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[1] This modification is a stable biomarker of "nitroxidative stress," a state where the balance between nitric oxide (•NO) signaling and pro-oxidant processes is disrupted.[2][3][4] Under conditions of inflammation, neurodegeneration, or cardiovascular disease, elevated levels of reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻), drive the formation of 3-NT.[5][6][7]

The incorporation of a nitro group induces significant changes in the physicochemical properties of the tyrosine residue, leading to profound structural and functional alterations in the affected protein.[3][4][8] These consequences can range from loss or gain of enzymatic function and interference with signal transduction pathways to the promotion of protein aggregation and altered protein turnover.[2][9][10][11] Understanding the molecular basis of these changes is crucial for developing therapeutic strategies targeting diseases associated with nitroxidative stress.

Biochemical Mechanisms of Tyrosine Nitration

The formation of 3-nitrotyrosine in biological systems is predominantly a non-enzymatic, free radical-mediated process.[2] The central mechanism involves a two-step reaction: the one-electron oxidation of tyrosine to a tyrosyl radical (Tyr•), followed by the reaction of this radical with nitrogen dioxide (•NO₂).[1][2][5][9]

Key Nitrating Pathways:

-

Peroxynitrite (ONOO⁻)-Dependent Pathway: Peroxynitrite is formed from the near diffusion-limited reaction of nitric oxide (•NO) with superoxide anion (O₂•⁻).[12] While peroxynitrite itself is not the direct nitrating agent, its reaction with carbon dioxide (CO₂), which is abundant in vivo, forms a nitrosoperoxocarbonate adduct (ONOOCO₂⁻). This adduct rapidly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻).[9][12] The carbonate radical is a potent oxidant that efficiently generates the tyrosyl radical, which then reacts with •NO₂ to form 3-nitrotyrosine.[9]

-

Peroxidase-Dependent Pathway: Heme peroxidases, such as myeloperoxidase (MPO), can catalyze tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), a stable metabolite of •NO.[2][5] This pathway is particularly relevant in inflammatory settings where MPO is released by neutrophils.

Structural and Physicochemical Changes

The addition of a nitro group to the tyrosine ring induces several critical changes in the amino acid's properties, which underpin the subsequent functional alterations of the protein.

Table 1: Physicochemical Changes Induced by Tyrosine Nitration

| Property | Change | Consequence |

| pKa of Phenolic Group | Decreases from ~10 to ~7[2][7][8] | At physiological pH (~7.4), the residue becomes partially deprotonated (phenolate form), introducing a negative charge. This alters local electrostatic interactions and hydrogen bonding capacity. |

| Steric Bulk | Addition of a bulky nitro group[3][4] | Can cause steric hindrance, disrupting protein conformation and interactions with binding partners or substrates. |

| Hydrophobicity | Increased[3][4] | May promote partitioning of the modified residue into hydrophobic pockets or disrupt interactions in aqueous environments. |

| Redox Potential | Increases by 200-300 mV[1] | The one-electron oxidation of 3-nitrotyrosine to its radical form becomes more difficult, which can inhibit enzymes that rely on a tyrosyl radical for catalysis. |

These modifications can collectively lead to significant conformational changes, altering the protein's secondary and tertiary structure.[7][10][13]

Functional Consequences of Tyrosine Nitration

The structural changes wrought by nitration can have diverse and profound effects on protein function, often with direct relevance to disease pathology.

-

Loss-of-Function: This is the most commonly reported consequence. Nitration of a tyrosine residue critical for catalysis or substrate binding can lead to enzyme inactivation.[10] For example, nitration of Tyr34 in mitochondrial manganese superoxide dismutase (MnSOD) completely inhibits its antioxidant activity, exacerbating oxidative stress.[5][8] Similarly, nitration of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, impairs its catalytic activity and has been implicated in Parkinson's disease models.[14]

-

Gain-of-Function: Less commonly, nitration can confer a new or enhanced, often pathological, function. For instance, nitration of fibrinogen has been shown to increase the rate of fibrin polymerization, potentially contributing to thrombosis in cardiovascular disease.[9]

-

Interference with Cell Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or electrostatically repel the phosphate group, thereby inhibiting or preventing phosphorylation by tyrosine kinases.[11][15][16] This can disrupt a multitude of signaling pathways controlling cell growth, proliferation, and survival.

-

Promotion of Protein Aggregation: Tyrosine nitration has been strongly linked to the aggregation of proteins associated with neurodegenerative diseases.[2] Nitration of Tyr10 in the amyloid-beta peptide significantly accelerates its aggregation and is found in the core of amyloid plaques in Alzheimer's disease brains.[17][18] Likewise, nitrated α-synuclein has been proposed to be a key factor in its aggregation in Parkinson's disease.[5]

Table 2: Examples of Proteins Functionally Altered by Tyrosine Nitration

| Protein | Nitrated Residue(s) | Functional Consequence | Disease Relevance |

| Manganese Superoxide Dismutase (MnSOD) | Tyr34[8] | Complete inactivation of enzymatic activity[5][10] | Conditions of oxidative stress, neurodegeneration, inflammation |

| Tyrosine Hydroxylase | Not specified | Inactivation of enzymatic activity, loss of dopamine synthesis[14] | Parkinson's Disease[14] |

| Amyloid-beta (Aβ) | Tyr10[17][18] | Accelerated aggregation and plaque formation[17][18] | Alzheimer's Disease[17][18] |

| α-Synuclein | Not specified | Proposed to enhance aggregation and toxicity[5] | Parkinson's Disease |

| Actin | Not specified | Defective cytoskeletal polymerization[11] | Sickle Cell Disease[11] |

| Prostacyclin Synthase | Not specified | Inactivation, leading to reduced prostacyclin production | Cardiovascular Disease |

| Fibrinogen | Not specified | Gain-of-function: enhanced rate of fibrin polymerization[9] | Cardiovascular Disease, Thrombosis |

| p53 | Not specified | Abolished capacity for DNA binding[19] | Cancer |

Experimental Protocols

Studying tyrosine nitration requires robust methods for both inducing the modification in vitro and detecting it in complex biological samples. The low abundance of endogenously nitrated proteins makes enrichment a critical step for proteomic analysis.[20][21]

In Vitro Protein Nitration

Protocol 1: Nitration using Peroxynitrite (ONOO⁻)

-

Preparation: Prepare a stock solution of purified protein (e.g., 1 mg/mL) in a suitable buffer such as 100 mM potassium phosphate, pH 7.4. All steps should be performed on ice.

-

Peroxynitrite Stock: Use a commercial, stabilized peroxynitrite solution. Determine its concentration spectrophotometrically immediately before use (ε₃₀₂ nm = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).

-

Nitration Reaction: Add a bolus of peroxynitrite to the protein solution to achieve the desired molar excess (e.g., 1- to 10-fold molar excess of ONOO⁻ over protein). Mix gently by pipetting.

-

Control Reaction: In a parallel sample, add an equivalent volume of "decomposed" peroxynitrite to control for effects of its degradation products (primarily nitrite and nitrate). Decomposed ONOO⁻ can be prepared by leaving the stock solution at room temperature for several hours in a neutral buffer.

-

Incubation: Incubate the reaction on ice for 10-30 minutes.

-

Termination: Remove excess peroxynitrite and buffer-exchange the protein using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Verification: Confirm nitration by Western blot using an anti-3-nitrotyrosine antibody.

Protocol 2: Nitration using Tetranitromethane (TNM) [22][23]

Caution: TNM is toxic and potentially explosive. Handle with extreme care in a chemical fume hood.

-

Preparation: Dissolve the target protein in a buffer such as 10 mM ammonium bicarbonate, pH 7.8.[23]

-

TNM Stock: Prepare a stock solution of TNM in ethanol.

-

Nitration Reaction: Add TNM to the protein solution to a final concentration of approximately 10-fold molar excess over the total number of tyrosine residues.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Termination: Stop the reaction by adding a reducing agent like 2-mercaptoethanol to a final concentration of 50 mM.

-

Cleanup: Remove reagents and byproducts by dialysis or using a desalting column.

Detection and Identification of Nitrated Proteins

Protocol 3: Western Blot for 3-Nitrotyrosine

-

Sample Prep: Separate proteins from cell lysates or nitrated samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary Antibody: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine (e.g., polyclonal or monoclonal anti-3-NT) diluted in blocking buffer, typically overnight at 4°C.[19][24]

-

Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.

-

Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again as in step 4, then detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Specificity Controls: [25]

-

Blocking Control: Pre-incubate the primary antibody with 10 mM free 3-nitrotyrosine for 1 hour before adding it to the membrane. A specific signal should be significantly reduced or eliminated.

-

Reduction Control: Treat a duplicate membrane or sample with 100 mM sodium dithionite for 30 minutes before blocking to reduce the nitro group to an amino group. This should abolish the antibody signal.[24][25]

-

Protocol 4: Immunoprecipitation (IP) and Mass Spectrometry

This workflow is essential for identifying nitrated proteins from a complex mixture like a cell lysate.[26][27]

-

Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve protein integrity.

-

Immunoprecipitation: Incubate the lysate (1-5 mg total protein) with a specific anti-3-nitrotyrosine antibody overnight at 4°C.[27]

-

Capture: Add Protein A/G magnetic beads or agarose resin and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

Protein Digestion: The eluted proteins are then prepared for mass spectrometry. This typically involves reduction, alkylation, and digestion with trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification of +45.004 Da on tyrosine residues.[15] The identification of peptides containing this mass shift confirms the presence and location of nitration.

Conclusion

Protein tyrosine nitration is a subtle yet powerful post-translational modification that serves as an indicator of nitroxidative stress. The addition of a single nitro group fundamentally alters the physicochemical nature of the tyrosine residue, triggering a cascade of structural and functional consequences. These changes, which include altered enzyme activity, disrupted signaling, and enhanced protein aggregation, are increasingly recognized as key mechanistic links in the pathology of numerous diseases. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to investigate the role of tyrosine nitration in their specific areas of interest, paving the way for the development of novel diagnostics and therapeutic interventions.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. bmbreports.org [bmbreports.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pnas.org [pnas.org]

- 12. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of protein tyrosine nitration in neurodegenerative diseases and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 16. atsjournals.org [atsjournals.org]

- 17. lifesciences.tecan.com [lifesciences.tecan.com]

- 18. Nitration of tyrosine 10 critically enhances amyloid β aggregation and plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitro-Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of nitrated proteins and tryptic peptides by HPLC-chip-MS/MS: site-specific quantification, nitration degree, and reactivity of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitro-L-tyrosine in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 3-Nitro-L-tyrosine (3-NT), a stable biomarker of nitrosative stress, in the context of various cardiovascular disease (CVD) models. Elevated levels of 3-NT are increasingly recognized not merely as a marker of oxidative damage but as an active contributor to the pathophysiology of cardiovascular disorders. This document provides a comprehensive overview of its mechanisms, associated signaling pathways, quantitative data from experimental models, and detailed experimental protocols for its study.

Introduction: The Significance of this compound in Cardiovascular Disease

This compound is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), which is generated from the rapid reaction of nitric oxide (•NO) with superoxide radicals (O₂⁻•)[1][2]. This post-translational modification is not a benign indicator; it actively contributes to cellular dysfunction and has been implicated in a range of cardiovascular pathologies, including atherosclerosis, myocardial ischemia-reperfusion injury, and heart failure[3][4][5]. The presence of 3-NT in plasma and tissues serves as a crucial biomarker for assessing the extent of nitrosative stress and predicting the clinical outcomes of cardiovascular diseases[3].

Quantitative Data Presentation

The following tables summarize quantitative data on this compound levels in various cardiovascular disease contexts, facilitating a clear comparison across different studies and models.

Table 1: this compound Levels in Human Cardiovascular Disease

| Disease State | Sample Type | 3-NT Levels in Patients | 3-NT Levels in Controls | Fold Change/Significance | Reference |

| Coronary Artery Disease (CAD) | Plasma Proteins | 9.1 µmol/mol tyrosine (median) | 5.2 µmol/mol tyrosine (median) | p < 0.001 | [6] |

| Atherosclerotic Vessels | Vascular Tissue | 46.6 ± 23.3 nmol/mg protein | 15.8 ± 2.5 nmol/mg protein | p < 0.001 | [7] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Plasma | Significantly higher than HFrEF and controls | - | p < 0.05 | [8] |

| Fabry Disease (Vasculopathy Model) | Plasma | Over sixfold elevated | - | - | [9] |

| Systemic Lupus Erythematosus with high CV risk | Serum | 5.9 ng/mL (median) | - | Higher in high CV risk group | [10] |

Table 2: this compound in Experimental Cardiovascular Disease Models

| Animal Model | Disease Induction | Tissue/Sample | 3-NT Measurement | Key Findings | Reference |

| Rat Thoracic Aorta | In vitro incubation with 3-NT (100-250 µM) | Aortic Endothelium | TUNEL Staining | Concentration-dependent increase in DNA damage | [11][12] |

| Mouse Heart | Ischemia-Reperfusion Injury | Myocardium | Western Blot | Increased tyrosine nitration in I/R hearts | [4] |

| α-galactosidase A Knockout Mice (Fabry Disease Model) | Genetic Modification | Plasma and Aorta | Mass Spectrometry | Increased free plasma and protein-bound aortic 3-NT levels | [9] |

| Diabetic Cardiomyopathy Rat Model | Streptozotocin Injection | Myocardial Tissue | Immunohistochemistry | Increased 3-NT expression correlated with cardiomyocyte apoptosis | [13] |

Core Signaling Pathways and Mechanisms

This compound is implicated in several critical signaling pathways that contribute to cardiovascular pathology. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Formation of this compound and Induction of Nitrosative Stress

Nitrosative stress, characterized by the excessive production of RNS, is a key driver of 3-NT formation. The primary pathway involves the reaction of nitric oxide with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent.

eNOS Uncoupling and Endothelial Dysfunction

A critical mechanism by which 3-NT contributes to cardiovascular disease is through the uncoupling of endothelial nitric oxide synthase (eNOS). Under normal conditions, eNOS produces vasoprotective nitric oxide. However, in the presence of oxidative stress, eNOS can become "uncoupled" and produce superoxide instead of NO, leading to a vicious cycle of peroxynitrite formation and endothelial dysfunction. 3-NT can directly contribute to this by impairing the function of key proteins involved in maintaining eNOS coupling.

Activation of Pro-inflammatory Signaling: The NF-κB Pathway

This compound can activate the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). One proposed mechanism involves the nitration of IκBα, the inhibitory protein of NF-κB. This modification can lead to the dissociation of IκBα from NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, contributing to the chronic inflammation seen in atherosclerosis[3][14][15].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cardiovascular disease models.

Induction of Cardiovascular Disease Models

ApoE-/- mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions[10][16].

-

Animals: Male ApoE-/- mice, typically 6-8 weeks old.

-

Diet: To accelerate atherosclerosis, mice are often fed a high-fat "Western-type" diet containing 21% fat and 0.15% cholesterol for a period of 8-16 weeks[17][18].

-

Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Endpoint Analysis: After the dietary intervention, mice are euthanized, and the aorta and heart are harvested for analysis of atherosclerotic plaque formation (e.g., by Oil Red O staining) and 3-NT levels.

The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of ischemia and reperfusion on the heart, independent of systemic influences[4][9][11][12].

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 50 mg/kg, i.p.). Heparin (500 IU/kg) is administered to prevent coagulation.

-

Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

Ischemia Induction: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes)[19].

-

Reperfusion: Perfusion is then restored for a specific duration (e.g., 60-120 minutes) to mimic reperfusion[19].

-

Functional Assessment: Cardiac function (e.g., left ventricular developed pressure, heart rate) can be monitored throughout the experiment using a balloon inserted into the left ventricle.

-

Tissue Collection: At the end of reperfusion, the heart is collected for infarct size measurement (e.g., with TTC staining) and biochemical analyses, including 3-NT quantification.

Quantification and Detection of this compound

ELISA is a common and relatively high-throughput method for quantifying 3-NT in biological fluids[1][2][6][20][21].

-

Principle: A competitive ELISA format is typically used.

-

Protocol Outline:

-

Coating: Microtiter plates are pre-coated with a nitrated protein (e.g., nitrated BSA).

-

Sample/Standard Incubation: Plasma samples (appropriately diluted) or 3-NT standards are added to the wells, followed by the addition of a primary antibody specific for 3-NT. The free 3-NT in the sample/standard competes with the coated nitrated protein for binding to the antibody.

-

Washing: The plate is washed to remove unbound components.

-

Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

-

Washing: The plate is washed again.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of primary antibody bound to the plate.

-

Stopping the Reaction: The reaction is stopped with an acid solution.

-

Measurement: The absorbance is read on a microplate reader (e.g., at 450 nm). The concentration of 3-NT in the samples is determined by comparing their absorbance to the standard curve.

-

HPLC provides a more quantitative and specific measurement of 3-NT[13][22][23][24][25].

-

Sample Preparation:

-

Tissue samples are homogenized in a suitable buffer.

-

Proteins are precipitated (e.g., with trichloroacetic acid).

-

The protein pellet is washed and then subjected to acid or enzymatic hydrolysis to release the amino acids.

-

The hydrolysate is filtered before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Detection:

-

UV Detection: 3-NT can be detected by its absorbance at specific wavelengths (e.g., 274 nm and 365 nm).

-

Electrochemical Detection (ECD): Provides higher sensitivity and specificity.

-

Tandem Mass Spectrometry (MS/MS): Offers the highest specificity and is considered the gold standard for 3-NT quantification[23].

-

IHC allows for the visualization and localization of nitrated proteins within the tissue architecture[7][26][27][28][29].

-

Tissue Preparation:

-

Hearts are fixed in formalin and embedded in paraffin.

-

Tissue sections (e.g., 5 µm) are cut and mounted on slides.

-

-

Staining Protocol:

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0) is often required.

-

Blocking: Non-specific binding is blocked with a suitable blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against 3-NT (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, slides are incubated with a biotinylated secondary antibody.

-

Detection: An avidin-biotin-peroxidase complex (ABC) reagent is applied, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Nuclei are counterstained with hematoxylin.

-

Dehydration and Mounting: Slides are dehydrated and mounted with a coverslip.

-

-

Analysis: The intensity and distribution of the brown staining are observed under a microscope to assess the extent of protein nitration.

Western blotting can be used to identify specific proteins that are nitrated[30][31][32][33].

-

Protein Extraction and Quantification: Proteins are extracted from tissues or cells using a lysis buffer, and the protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against 3-NT.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The molecular weights of the nitrated proteins can be determined by comparison to a molecular weight marker.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the role of this compound in a cardiovascular disease model.

Conclusion

This compound is a critical player in the pathogenesis of cardiovascular diseases, acting as both a biomarker and a mediator of cellular damage and dysfunction. Its role in promoting endothelial dysfunction, inflammation, and apoptosis underscores its importance as a therapeutic target. The experimental models and protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of 3-NT in cardiovascular disease and to evaluate novel therapeutic strategies aimed at mitigating nitrosative stress. A thorough understanding of the methodologies for inducing relevant disease models and accurately quantifying 3-NT is paramount for advancing our knowledge in this field and ultimately developing effective treatments for cardiovascular diseases.

References

- 1. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]

- 2. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitrotyrosine ELISA Kit - Extracellular (ab315264) | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cardiac and coronary function in the Langendorff-perfused mouse heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]

- 11. ijbcp.com [ijbcp.com]

- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 13. recipp.ipp.pt [recipp.ipp.pt]

- 14. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine nitration of IkappaBalpha: a novel mechanism for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - Pressure overload leads to coronary plaque formation, progression, and myocardial events in ApoE–/– mice [insight.jci.org]

- 18. researchgate.net [researchgate.net]

- 19. Video: Acute Myocardial Infarction in Rats [jove.com]

- 20. abcam.cn [abcam.cn]

- 21. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 [stressmarq.com]

- 22. gsconlinepress.com [gsconlinepress.com]

- 23. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Immunoglobulins against Tyrosine Nitrated Epitopes in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Proteomic Analysis of Protein Tyrosine Nitration after Ischemia Reperfusion Injury: Mitochondria as the Major Target - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bio-rad.com [bio-rad.com]

- 33. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to 3-Nitro-L-tyrosine in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS). Its presence in biological systems is indicative of nitrosative stress, a key component in the pathogenesis of numerous inflammatory diseases. Elevated levels of 3-NT are associated with conditions such as rheumatoid arthritis, inflammatory bowel disease, and various neuroinflammatory disorders. This modification can alter protein structure and function, leading to cellular dysfunction and perpetuation of the inflammatory cascade. Consequently, the detection and quantification of 3-NT serve as a crucial tool for understanding disease mechanisms and for the development of novel therapeutic interventions targeting nitrosative stress. This guide provides a comprehensive overview of the formation, biological implications, and analytical methodologies related to 3-NT in the context of inflammatory conditions.

Formation of this compound

The formation of this compound is a post-translational modification that occurs under conditions of oxidative and nitrosative stress.[1] The primary pathway involves the reaction of tyrosine residues with potent nitrating agents, most notably peroxynitrite (ONOO⁻).[2]

Peroxynitrite-Mediated Nitration: Peroxynitrite is a short-lived, powerful oxidant formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[2] During inflammation, activated immune cells such as macrophages produce large amounts of both •NO and O₂•⁻, creating a favorable environment for peroxynitrite formation.[3] Peroxynitrite can then directly nitrate the ortho position of the phenolic ring of tyrosine, yielding this compound.

Other Formation Pathways: While peroxynitrite is the major contributor, other pathways can also lead to tyrosine nitration. One such mechanism involves the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), MPO can catalyze the formation of nitrating species.

Biological Effects and Role in Inflammatory Signaling

The addition of a nitro group to tyrosine residues can have profound biological consequences by altering the structure and function of proteins.[4] This can disrupt critical cellular processes and contribute to the pathology of inflammatory diseases.

-

Altered Protein Function: Tyrosine phosphorylation is a key mechanism in many signal transduction pathways. The nitration of tyrosine residues can inhibit or block phosphorylation, thereby disrupting signaling cascades involved in cell growth, differentiation, and apoptosis. Furthermore, nitration can lead to conformational changes in proteins, affecting their enzymatic activity or interactions with other molecules.

-

Cytoskeletal Disruption: Key cytoskeletal proteins, such as actin and tubulin, are targets for nitration.[5] Modification of these proteins can impair their polymerization and lead to a breakdown of the cellular architecture, compromising cell motility, division, and integrity.[5]

-

Immunogenicity: Nitrated self-proteins can be recognized by the immune system as "neo-antigens."[6] This can trigger an autoimmune response, leading to the production of autoantibodies and the perpetuation of chronic inflammation, a phenomenon observed in conditions like rheumatoid arthritis.[6]

Quantitative Data of this compound in Inflammatory Conditions

The concentration of 3-NT is often elevated in biological fluids and tissues of patients with inflammatory diseases. The following table summarizes representative quantitative data from various studies. It is important to note that values can vary significantly based on the analytical method used, the specific patient cohort, and the sample type.

| Inflammatory Condition | Biological Sample | Patient Group | 3-NT Concentration | Control Group | 3-NT Concentration | Analytical Method | Reference |

| Rheumatoid Arthritis | Plasma | RA Patients (n=168) | 43 ± 29 ng/mL | - | - | Not Specified | [4] |

| Synovial Fluid | RA & OA Patients | Higher prevalence of anti-3-NT antibodies than in sera | Healthy Volunteers | Lower prevalence | ELISA | [6] | |

| Inflammatory Bowel Disease | Plasma | Celiac Disease Patients | 1.27 ± 1.03 µM | Healthy Controls | Undetectable | Sandwich ELISA | [7] |

| Colonic Mucosa | Active IBD | Significantly elevated immunoreactivity | Healthy Controls | Low immunoreactivity | Immunohistochemistry | [8] | |

| Neuroinflammation (Alzheimer's Disease) | Cerebrospinal Fluid | AD Patients | >6-fold increase vs. controls | Age-matched Controls | Lower levels | Not Specified | [9] |

| Brain Tissue (Hippocampus) | Mild Cognitive Impairment | Higher protein nitration | Healthy Controls | Lower protein nitration | Slot Blot/Immunohistochemistry | [10] | |

| Cardiovascular Inflammation | Plasma | Coronary Artery Bypass Grafting (Post-op) | 2.167 ± 0.177 nM | Pre-operative | 1.494 ± 0.107 nM | LC-MS/MS | [11] |

| Systemic Inflammation (Zymosan-induced) | Plasma Protein | Zymosan-treated Rats | ~13 residues per 10⁶ Tyr | Untreated Rats | ~0-1 residues per 10⁶ Tyr | HPLC-ECD/UV | [12] |

Experimental Protocols for Detection and Quantification

A variety of methods are available for the detection and quantification of 3-NT, each with its own advantages and limitations.[1][2] Chromatographic methods coupled with mass spectrometry are generally considered the most sensitive and specific.[1]

Immunological Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method for quantifying 3-NT in various biological samples.

-

Principle: Competitive ELISA or sandwich ELISA formats are used. In a competitive ELISA, 3-NT in the sample competes with a labeled 3-NT for binding to a limited number of anti-3-NT antibody sites. In a sandwich ELISA, a capture antibody binds to 3-NT in the sample, which is then detected by a second, labeled antibody.[7][13][14]

-

General Protocol (Competitive ELISA):

-

A microplate is pre-coated with 3-NT.[15]

-

Standards and samples are added to the wells, followed by a biotin-conjugated antibody specific to 3-NT.[15]

-

During incubation, the antibody binds to either the 3-NT in the sample or the 3-NT coated on the plate.

-

The plate is washed to remove unbound antibody and sample components.

-

Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[14]

-

After another wash step, a TMB substrate solution is added. The HRP catalyzes a color change, with the intensity being inversely proportional to the amount of 3-NT in the sample.[13]

-

The reaction is stopped, and the absorbance is read on a microplate reader. The concentration is determined by comparison to a standard curve.[14]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of 3-NT.[11]

-

Principle: LC separates 3-NT from other components in the sample matrix. The separated 3-NT is then ionized and detected by a tandem mass spectrometer, which provides a high degree of specificity and sensitivity based on the mass-to-charge ratio of the parent ion and its fragments.[16][17]

-

General Protocol:

-

Sample Preparation: Plasma samples are mixed with an internal standard (e.g., ¹³C₆-labeled 3-NT).[18] Proteins are precipitated using a reagent like acetone and removed by centrifugation.[18] A one-step solid-phase extraction can be used to enrich the analyte.[11] It is crucial to avoid acidic conditions and high temperatures during sample preparation to prevent the artificial formation of 3-NT.[19][20]

-

LC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., Kinetex PFP).[11] A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is used to separate 3-NT.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. 3-NT is ionized (typically by electrospray ionization) and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Quantification: The concentration of 3-NT in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.[18] The limit of detection can be in the low nanomolar to picomolar range.[11][17]

-

Conclusion

This compound is a valuable biomarker for nitrosative stress in a wide range of inflammatory conditions. Its formation through the nitration of tyrosine residues can lead to significant alterations in protein function, contributing to the cellular damage and immune dysregulation characteristic of these diseases. The accurate quantification of 3-NT in clinical and research settings is essential for diagnosing and monitoring disease activity, as well as for evaluating the efficacy of therapeutic agents aimed at mitigating nitrosative stress. While various analytical methods are available, LC-MS/MS offers the highest sensitivity and specificity, though careful sample handling is required to prevent artifactual formation. Further research into the specific proteins targeted for nitration and the functional consequences thereof will continue to illuminate the role of 3-NT in inflammatory pathogenesis and aid in the development of targeted therapies.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Relationship of Serum 3-Nitrotyrosine Levels with Inflammation in Patients with Rheumatoid Arthritis [mdpi.com]

- 5. Increases in free radicals and cytoskeletal protein oxidation and nitration in the colon of patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevalence of anti-3-nitrotyrosine antibodies in the joint synovial fluid of patients with rheumatoid arthritis, osteoarthritis and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]